molecular formula C7H8N2O2S B1612855 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide CAS No. 496055-43-7

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B1612855
CAS No.: 496055-43-7
M. Wt: 184.22 g/mol
InChI Key: ITXAMJIWJHTZRH-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide (CAS 496055-43-7) is a benzisothiazole derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical intermediate and key synthetic building block. Its primary research value lies in its application as a core scaffold in the discovery and development of potent and selective kinase inhibitors. It has been utilized as a crucial precursor in the synthesis of small-molecule inhibitors targeting the Mediator complex-associated kinases CDK8 and CDK19, which are implicated in oncogenesis and are potential therapeutic targets for cancers such as colorectal cancer and melanoma . The compound's structure, featuring a bicyclic system with a sulfonyl group and an amino moiety, allows for strategic derivatization to optimize drug-like properties. Researchers have employed this scaffold in structure-based design campaigns to develop orally bioavailable inhibitors, demonstrating its significant role in advancing cancer pharmacology . The hydrochloride salt of this compound (CAS 111248-97-6) is also available for research applications . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, using appropriate personal protective equipment. Refer to the Safety Data Sheet for detailed hazard information . Storage: To maintain stability, this compound should be stored sealed in a dry environment, protected from light, and at a cool temperature (2-8°C) .

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c8-6-1-2-7-5(3-6)4-12(10,11)9-7/h1-3,9H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXAMJIWJHTZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)N)NS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618195
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496055-43-7
Record name 5-Amino-1,3-dihydro-2H-2lambda~6~,1-benzothiazole-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation of Nitro Precursors

This method involves reducing a nitro-substituted precursor to introduce the amino group.

Procedure :

  • Precursor : 5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
  • Catalyst : Platinum(IV) oxide (PtO₂)
  • Conditions : Hydrogen gas (H₂), tetrahydrofuran (THF), room temperature (25°C)
  • Workup : Filtration and concentration under reduced pressure

Key Data :

Parameter Value Source
Catalyst Loading 5 wt% PtO₂
Reaction Time 12–24 hours
Yield 70–85%

Mechanism :
The nitro group at position 5 is selectively reduced to an amine under hydrogenation, preserving the isothiazole dioxide scaffold.

Copper-Catalyzed Cyclization of 2-Halo-Benzamides

This approach constructs the isothiazole ring via intramolecular C–S bond formation.

Procedure :

Key Data :

Parameter Value Source
Reaction Time 6–8 hours
Yield 85–95%
Post-Reduction* H₂/PtO₂ (to reduce nitro to amino)

Mechanism :
CuI facilitates sulfur insertion and cyclization. The nitro group is subsequently reduced to an amine via hydrogenation.

Electrochemical Synthesis

A metal-free method utilizing electrochemical N–H/S–H coupling.

Procedure :

  • Substrate : 5-Nitro-2-mercaptobenzamide
  • Conditions : Constant current (10 mA/cm²), undivided cell, aqueous electrolyte
  • Byproduct : Hydrogen gas (H₂)

Key Data :

Parameter Value Source
Voltage 1.8–2.2 V
Yield 80–92%
Scalability Gram-scale feasible

Mechanism :
Electrolysis promotes intramolecular coupling, forming the isothiazole ring. Nitro reduction follows separately.

Annulation with α-Keto Thioesters

A (4+1) cyclization strategy for isothiazole core assembly.

Procedure :

Key Data :

Parameter Value Source
Reaction Time 4–6 hours
Yield 65–78%
Functionalization Post-synthesis nitro reduction

Mechanism :
Copper mediates thioester activation and annulation, forming the bicyclic structure.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Catalytic Hydrogenation High selectivity, mild conditions Requires nitro precursor 70–85%
Copper Cyclization High yield, scalable Multi-step (post-reduction) 85–95%
Electrochemical Green chemistry, no catalyst Specialized equipment needed 80–92%
Annulation Broad substrate scope Moderate yields 65–78%

Critical Considerations

  • Amino Group Introduction : Most methods rely on nitro reduction; direct amination is less common.
  • Oxidation State : The 2,2-dioxide moiety is typically pre-installed in precursors.
  • Purification : Crystallization from ethanol or column chromatography ensures purity (>95%).

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide undergoes several types of chemical reactions, including:

    Reduction: The compound can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzene and isothiazole rings.

Common Reagents and Conditions

    Hydrogenation: Platinum(IV) oxide and hydrogen in tetrahydrofuran.

    Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation typically yields the reduced form of the compound, while substitution reactions can introduce various functional groups onto the benzene or isothiazole rings .

Mechanism of Action

The mechanism of action of 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

  • CAS No.: 211096-70-7 ().
  • Structural Difference: The amino group is located at position 4 instead of position 3.
  • Solubility: While experimental data for the 4-amino isomer is unavailable, the 5-amino variant’s solubility (2.4 g/L) may differ due to variations in hydrogen-bonding capacity or dipole moment. Applications: Positional isomers often exhibit divergent biological activities. For example, in benzodiazepine derivatives, substitution patterns significantly influence receptor binding .

Heterocyclic Derivatives with Modified Substituents

(i) 3-Methyl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-one (CAS 54028-76-1)
  • Structural Features : A seven-membered diazepine ring fused to benzene, with a methyl group at position 3.
  • Comparison :
    • Ring Size : The diazepine ring introduces additional nitrogen atoms and flexibility, contrasting with the rigid bicyclic thiophene system.
    • Functionality : The lactam group (2-one) in this compound differs from the sulfonyl groups in the target compound, leading to distinct chemical and pharmacological profiles.
(ii) N-Nitroso-3-methyl-2,3-dihydrobenzothiazole-2-imine (CAS 19617-04-0)
  • Structural Features : A benzothiazole derivative with a nitroso group and methyl substitution.
  • Comparison: Reactivity: The nitroso group is highly electrophilic, making this compound more reactive in alkylation or arylation reactions compared to the sulfonyl-stabilized target compound. Stability: Nitroso compounds are prone to decomposition under light or heat, whereas sulfonyl derivatives like 5-amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exhibit greater thermal stability .

Data Tables

Table 1: Physicochemical Comparison of Key Compounds

Property 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide 4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide 3-Methyl-1,3,4,5-tetrahydro-benzo[b][1,4]diazepin-2-one
CAS No. 70654-85-2 211096-70-7 54028-76-1
Molecular Formula C₈H₉NO₂S Not Available C₁₀H₁₂N₂O
Molecular Weight (g/mol) 183.23 Not Available 176.22
Solubility (25°C) 2.4 g/L Not Available Not Available
Key Functional Groups Amino, sulfonyl Amino, sulfonyl Lactam, methyl

Table 2: Structural and Functional Differences

Compound Heterocycle Type Key Substituents Potential Applications
5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide Thiophene Amino (C5), sulfonyl (C2) Pharmaceuticals, agrochemicals
4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide Isothiazole Amino (C4), sulfonyl (C2) Synthetic intermediates
N-Nitroso-3-methyl-2,3-dihydrobenzothiazole-2-imine Benzothiazole Nitroso, methyl Nitrosation reagents

Biological Activity

5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a compound belonging to the class of isothiazoles, which are known for their diverse biological activities. This article discusses the biological activity of this compound, its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry and industry.

Target Interactions
The compound interacts with various biological targets, including enzymes and proteins. The sulfur and nitrogen atoms in the thiazole ring facilitate hydrogen bonding with these targets, influencing their function and activity. This interaction plays a crucial role in modulating biochemical pathways associated with oxidative stress and cellular signaling.

Biochemical Pathways
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has been shown to affect multiple biochemical pathways. It exhibits antioxidant properties by modulating enzyme activities involved in oxidative stress responses. Additionally, it can influence cell signaling pathways related to apoptosis and stress responses, ultimately altering gene expression patterns and cellular metabolism.

Biological Activities

The compound has been associated with a range of biological effects, including:

  • Antioxidant Activity : It enhances cellular resilience against oxidative stress.
  • Analgesic Effects : Demonstrated potential in pain relief.
  • Anti-inflammatory Properties : Inhibits inflammatory processes.
  • Antimicrobial Activity : Effective against various microbial strains.
  • Antifungal and Antiviral Properties : Exhibits activity against fungal and viral infections.
  • Neuroprotective Effects : Potential to protect neuronal cells from damage.
  • Antitumor Activity : Shows promise in inhibiting cancer cell growth .

In Vitro Studies

Research has indicated that 5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values indicating potent activity against specific tumor types. The structure–activity relationship (SAR) analysis suggests that modifications to the compound can enhance its potency and selectivity for cancer cells .

Animal Models

In animal studies, the compound's effects varied with dosage. At low doses, it exhibited beneficial effects such as enhanced antioxidant activity. Conversely, higher doses were associated with cytotoxic effects on healthy cells. These findings underscore the importance of dosage optimization for therapeutic applications .

Comparative Analysis

CompoundBiological ActivityIC50 (µM)Notes
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxideAntitumor<10Effective against multiple cancer cell lines
5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxideAntimicrobial<15Exhibits enhanced reactivity due to nitro group
5-Chloro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxideAntiviral<20Shows promise in viral inhibition studies

Applications in Research and Industry

Medicinal Chemistry
The compound serves as a building block for synthesizing various biologically active molecules. Its unique structure allows for modifications that can enhance its therapeutic potential.

Biological Studies
It is utilized in research aimed at understanding the biological activities of isothiazole derivatives. This includes investigating its antimicrobial, antifungal, and anticancer properties.

Industrial Applications
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is also employed in the synthesis of specialty chemicals used in dyes and biocides .

Q & A

Q. How do structural modifications at the 5-amino position influence bioactivity?

  • Methodology : Substituent effects can be probed via Hammett σ-parameter analysis or 3D-QSAR. For example, electron-withdrawing groups at the 5-position enhance metabolic stability in benzothiadiazole derivatives, as shown in PET tracer development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

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